

An In-depth Technical Guide to (2-Methylquinolin-4-yl)methanol

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Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **(2-Methylquinolin-4-yl)methanol**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: **(2-methylquinolin-4-yl)methanol**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

- 2-Methylquinoline-4-methanol[\[1\]](#)
- 4-hydroxymethyl-2-methyl quinoline[\[1\]](#)
- (2-methyl-4-quinolyl)methanol[\[1\]](#)
- (2-methyl-4-quinoliny)lmethanol[\[1\]](#)
- 2-methyl-4-hydroxymethylquinoline[\[1\]](#)
- (2-METHYL-QUINOLIN-4-YL)-METHANOL[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **(2-Methylquinolin-4-yl)methanol** are summarized in the table below. This data is essential for understanding its behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C11H11NO	PubChem[1]
Molecular Weight	173.21 g/mol	PubChem[1]
Melting Point	143-148 °C	BIOSYNCE[3]
Physical Form	Solid	Sigma-Aldrich
CAS Number	4939-28-0	PubChem[1]
XLogP3	1.7	PubChem[1]
InChI Key	MNDWQNXETQDJMZ-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

The quinoline scaffold is a significant structural motif in many biologically active compounds. The synthesis of **(2-Methylquinolin-4-yl)methanol** derivatives and related structures often involves multi-step chemical reactions. While a specific, detailed experimental protocol for the synthesis of the title compound is not readily available in the provided search results, a general synthetic approach and protocols for evaluating biological activity can be outlined based on common practices in medicinal chemistry for similar quinoline derivatives.

General Synthetic Approach: The synthesis of substituted quinolines can often be achieved through classic reactions such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Friedländer annulation. For instance, a plausible route to **(2-Methylquinolin-4-yl)methanol** could start from a pre-functionalized quinoline, such as a 4-carboxy or 4-formyl-2-methylquinoline, followed by a reduction step to yield the primary alcohol.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) To evaluate the potential anticancer activity of **(2-Methylquinolin-4-yl)methanol**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This

colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

- Target cancer cell line (e.g., HepG2, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microplates
- **(2-Methylquinolin-4-yl)methanol** (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **(2-Methylquinolin-4-yl)methanol** in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control with DMSO and untreated cells).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results can be used to determine the IC₅₀ value of the compound.

Biological Activity and Applications

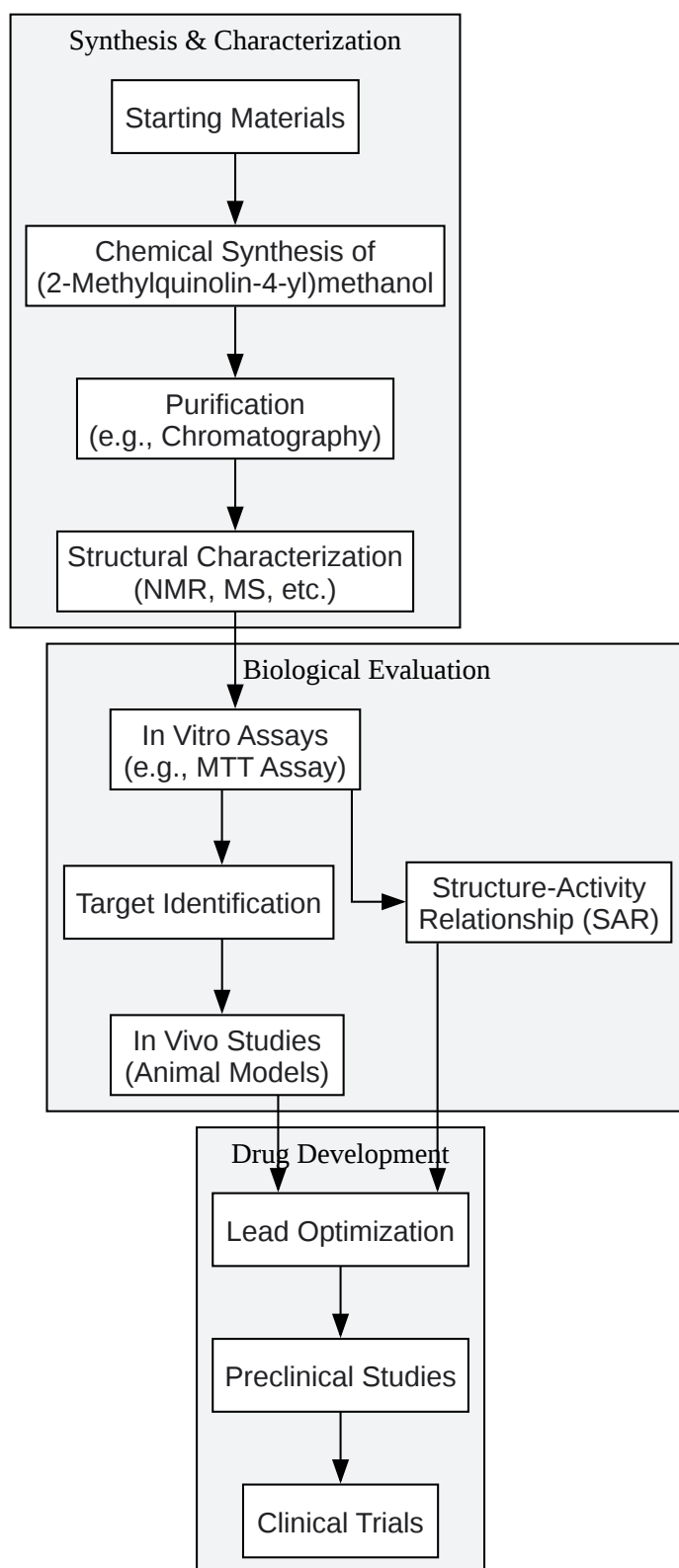
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][5] Molecular modeling studies on related 2-methylquinoline-4-thiol derivatives suggest a high biological potential.[6] **(2-Methylquinolin-4-yl)methanol** can serve as a crucial pharmaceutical intermediate for the synthesis of various drugs and bioactive molecules.[3] It can also be utilized as a catalyst and ligand in organic synthesis.[3] For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity against the HepG2 cell line.[4][7]

Safety Information

(2-Methylquinolin-4-yl)methanol is associated with several hazard statements. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate safety precautions, such as wearing protective gloves, goggles, and clothing, should be taken when handling this chemical.[3] It should be stored in a dark, dry, and well-ventilated area, away from ignition sources and oxidants.[3]

Visualization of Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of **(2-Methylquinolin-4-yl)methanol** and its derivatives.



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Caption: Workflow for Synthesis and Biological Evaluation.

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